Cas no 83846-94-0 (Benzoic acid,4-heptyl-, 4-propylphenyl ester)

Benzoic acid,4-heptyl-, 4-propylphenyl ester 化学的及び物理的性質
名前と識別子
-
- Benzoic acid,4-heptyl-, 4-propylphenyl ester
- (4-propylphenyl) 4-heptylbenzoate
- Me 73
- DTXSID60232749
- SCHEMBL8377166
- F16529
- 4-Propylphenyl 4-heptylbenzoate
- 4-Propylphenyl4-heptylbenzoate
- 4-Heptyl-benzoic acid 4-propyl-phenyl ester
- 83846-94-0
- EINECS 281-074-3
- NS00038332
-
- インチ: 1S/C23H30O2/c1-3-5-6-7-8-10-20-11-15-21(16-12-20)23(24)25-22-17-13-19(9-4-2)14-18-22/h11-18H,3-10H2,1-2H3
- InChIKey: OUSRURSEKXEDCJ-UHFFFAOYSA-N
- ほほえんだ: CCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCC
計算された属性
- せいみつぶんしりょう: 338.225
- どういたいしつりょう: 338.225
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 25
- 回転可能化学結合数: 11
- 複雑さ: 349
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3A^2
- 疎水性パラメータ計算基準値(XlogP): 8.2
じっけんとくせい
- 密度みつど: 1.002
- ふってん: 459.8°C at 760 mmHg
- フラッシュポイント: 194.6°C
- 屈折率: 1.533
Benzoic acid,4-heptyl-, 4-propylphenyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Crysdot LLC | CD41000317-1g |
4-Propylphenyl 4-heptylbenzoate |
83846-94-0 | 97% | 1g |
$589 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1743394-1g |
4-Propylphenyl 4-heptylbenzoate |
83846-94-0 | 98% | 1g |
¥5821.00 | 2024-04-28 |
Benzoic acid,4-heptyl-, 4-propylphenyl ester 関連文献
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
Benzoic acid,4-heptyl-, 4-propylphenyl esterに関する追加情報
Benzoic acid, 4-heptyl-, 4-propylphenyl ester (CAS No. 83846-94-0): A Comprehensive Overview
Benzoic acid, 4-heptyl-, 4-propylphenyl ester, identified by its CAS number 83846-94-0, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural composition, exhibits a range of potential applications that span from industrial processes to biomedical investigations. The molecular structure of this ester derivative consists of a benzoic acid backbone substituted with a heptyl group at the fourth position and a propylphenyl group at the corresponding position on the opposite side. Such a configuration imparts distinct chemical properties that make it a subject of interest for researchers exploring novel synthetic pathways and functional materials.
The synthesis of Benzoic acid, 4-heptyl-, 4-propylphenyl ester involves meticulous chemical transformations that highlight the compound's complexity. The process typically begins with the esterification of benzoic acid using heptanol and propylphenol under controlled conditions. This reaction requires precise catalytic systems to ensure high yield and purity, often involving acidic or basic catalysts that facilitate the formation of ester bonds. The resulting product is then purified through techniques such as recrystallization or column chromatography to isolate the desired compound in its crystalline form. These synthetic methodologies underscore the compound's significance in organic chemistry, where precise control over reaction conditions is crucial for achieving desired outcomes.
In recent years, Benzoic acid, 4-heptyl-, 4-propylphenyl ester has been studied for its potential applications in pharmaceuticals and agrochemicals. Its structural features suggest that it may serve as an intermediate in the synthesis of more complex molecules with therapeutic properties. For instance, the benzoic acid moiety is well-known for its antimicrobial and anti-inflammatory effects, while the alkyl and aryl groups can be tailored to enhance bioavailability or target specific biological pathways. Researchers have explored its derivatives as candidates for drug development, particularly in addressing challenges related to drug resistance and metabolic disorders.
The compound's unique chemical profile also makes it valuable in material science applications. Its ability to form stable esters and interact with various functional groups allows it to be incorporated into polymers, coatings, and other advanced materials. In particular, studies have investigated its use as a modifier in polymer matrices to improve thermal stability or mechanical strength. Additionally, the presence of aromatic rings in its structure suggests potential applications in optoelectronic materials, where such compounds can contribute to the development of light-emitting diodes (LEDs) or photovoltaic cells.
Recent advancements in computational chemistry have further enhanced the understanding of Benzoic acid, 4-heptyl-, 4-propylphenyl ester's properties. Molecular modeling techniques allow researchers to predict how this compound will behave in different environments, including biological systems. These simulations have been instrumental in identifying potential interactions with biological targets, such as enzymes or receptors, which could be exploited for therapeutic purposes. Moreover, computational studies have helped optimize synthetic routes by predicting reaction outcomes before experimental trials are conducted, thereby saving time and resources.
The environmental impact of Benzoic acid, 4-heptyl-, 4-propylphenyl ester is another area of growing interest. While esters derived from benzoic acid are generally considered biodegradable, their persistence in certain environments can still pose challenges. Researchers are investigating ways to mitigate any potential ecological risks associated with this compound by studying its degradation pathways and interactions with microorganisms. Such efforts are crucial for ensuring that its applications do not inadvertently harm ecosystems while still reaping benefits in industrial and pharmaceutical contexts.
In conclusion, Benzoic acid, 4-heptyl-, 4-propylphenyl ester (CAS No. 83846-94-0) represents a fascinating subject of study with diverse applications across multiple scientific disciplines. Its synthesis reflects the sophistication of modern organic chemistry techniques, while its potential uses in medicine and materials science highlight its versatility. As research continues to uncover new aspects of this compound's properties and applications, it is likely to remain a key player in both academic and industrial settings.
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